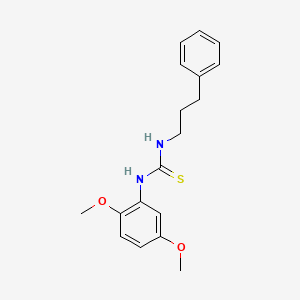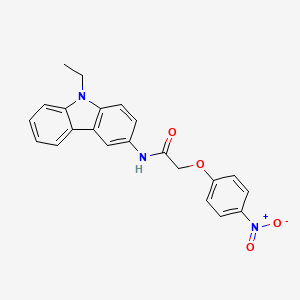
N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea (DPT) is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since gained attention as a potential drug candidate for various applications. DPT has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. This compound has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This may contribute to its analgesic, anti-inflammatory, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea in lab experiments is its relatively low toxicity compared to other compounds. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the optimal dose and administration route for this compound in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the serotonin and dopamine systems in the brain. Finally, studies are needed to determine the long-term safety and efficacy of this compound in humans.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea has been studied for its potential use as an anti-inflammatory and analgesic agent. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to have anti-cancer effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-phenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-21-15-10-11-17(22-2)16(13-15)20-18(23)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXMWAABAQCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4724241.png)
![ethyl 5-acetyl-2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4724263.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4724271.png)


![3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4724287.png)

![3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4724300.png)
![N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B4724306.png)
![N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4724307.png)
![N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4724318.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4724329.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4724335.png)
